molecular formula C25H34N2O5 B15296102 ditert-butyl (6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate

ditert-butyl (6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate

Cat. No.: B15296102
M. Wt: 442.5 g/mol
InChI Key: BKNHJLQNOACZGY-XFQXTVEOSA-N
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Description

This compound belongs to the indoloquinoline class, characterized by a fused indole-quinoline scaffold. The stereochemistry at positions 6aR, 9R, and 10aR defines its three-dimensional conformation, while the hydroxymethyl group at C9 and ditert-butyl dicarboxylate esters at C4 and C7 contribute to its polarity and steric bulk. The compound is synthesized via multi-step protocols involving protecting group strategies (e.g., tert-butoxycarbonyl, TBDMS) and chromatographic purification, as evidenced in related analogs .

Properties

Molecular Formula

C25H34N2O5

Molecular Weight

442.5 g/mol

IUPAC Name

ditert-butyl (6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate

InChI

InChI=1S/C25H34N2O5/c1-24(2,3)31-22(29)26-12-15(14-28)10-18-17-8-7-9-19-21(17)16(11-20(18)26)13-27(19)23(30)32-25(4,5)6/h7-9,13,15,18,20,28H,10-12,14H2,1-6H3/t15-,18-,20-/m1/s1

InChI Key

BKNHJLQNOACZGY-XFQXTVEOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C(=O)OC(C)(C)C)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C(=O)OC(C)(C)C)CO

Origin of Product

United States

Preparation Methods

The synthesis of ditert-butyl (6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate typically involves multiple steps, including the formation of the indoloquinoline core and the introduction of the ditert-butyl ester groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the indoloquinoline core or the ester groups.

    Substitution: Functional groups on the indoloquinoline core can be substituted with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ditert-butyl (6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which ditert-butyl (6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Modifications

(a) Indoloquinoline vs. Carbazole Derivatives
  • Analog: Carbazole derivatives (e.g., 1,4-dimethyl-3-nitro-6-aryl-9H-carbazoles) lack the quinoline moiety, reducing planarity and altering electronic properties. This impacts UV absorption and bioactivity, as seen in their distinct MS fragmentation patterns .
(b) Hexahydroindoloquinoline vs. Benzoannulene Dicarboxylates
  • Analog: Dimethyl 7-(benzyloxy)-2-methyl-8,9-dihydro-5H-benzo[7]annulene-6,6(7H)-dicarboxylate features a seven-membered carbocycle instead of the indoloquinoline core. This structural difference reduces nitrogen-mediated hydrogen bonding capacity and alters solubility profiles .

Substituent Variations

(a) Hydroxymethyl Group at C9
  • Target Compound : The free hydroxymethyl group enhances hydrophilicity and serves as a site for further functionalization (e.g., oxidation to carboxyl or conjugation).
  • Analog : (6aR,9R,10aR)-7-Allyl-9-[(tert-butyldimethylsilyl)oxy]-methyl-... (Compound 12) replaces the hydroxymethyl with a TBDMS-protected group, increasing lipophilicity (logP) and stability against oxidation .
(b) Dicarboxylate Esters
  • Target Compound : Ditert-butyl esters confer steric protection against hydrolysis compared to methyl or ethyl esters.
  • Analog: Diethyl 8-cyano-7-(4-nitrophenyl)-...tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l) uses ethyl esters, which are more prone to enzymatic or alkaline hydrolysis, as indicated by its shorter retention time in reverse-phase HPLC .

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